1-(3,4-dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea

Lipophilicity Physicochemical profiling ADME prediction

1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea (CAS 1902932-78-8) is a synthetic unsymmetrical N,N′-disubstituted urea with molecular formula C17H24N2O3 and molecular weight 304.39 g/mol. The compound is catalogued as a research-grade screening compound by Life Chemicals (Cat.

Molecular Formula C17H24N2O3
Molecular Weight 304.39
CAS No. 1902932-78-8
Cat. No. B2752799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea
CAS1902932-78-8
Molecular FormulaC17H24N2O3
Molecular Weight304.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCC3C(C2)OCCO3)C
InChIInChI=1S/C17H24N2O3/c1-11-3-4-13(9-12(11)2)18-17(20)19-14-5-6-15-16(10-14)22-8-7-21-15/h3-4,9,14-16H,5-8,10H2,1-2H3,(H2,18,19,20)
InChIKeyPKNMHISVSPKTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea (CAS 1902932-78-8) – Compound Identity and Procurement Baseline


1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea (CAS 1902932-78-8) is a synthetic unsymmetrical N,N′-disubstituted urea with molecular formula C17H24N2O3 and molecular weight 304.39 g/mol . The compound is catalogued as a research-grade screening compound by Life Chemicals (Cat. No. F6482-2407), typically supplied at ≥95% purity [1]. Its structure features a saturated octahydro-1,4-benzodioxin bicyclic system on one urea nitrogen and a 3,4-dimethylphenyl substituent on the other, placing it within a broader class of benzodioxin-containing ureas explored across multiple therapeutic areas . No regulatory approvals or clinical designations are associated with this compound, and its procurement is limited to research-use-only channels.

Why Generic Substitution Is Inappropriate for 1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea in Research Procurement


Within the octahydro-1,4-benzodioxin-urea chemotype, even modest changes to the N-aryl substituent generate compounds with substantially different molecular recognition profiles [1]. The octahydro-1,4-benzodioxin core contributes three oxygen atoms and a fused bicyclic skeleton, increasing topological polar surface area (TPSA) relative to simple phenylureas and creating a spatially defined hydrogen-bonding pharmacophore . The 3,4-dimethylphenyl terminus on the target compound produces distinct lipophilicity (clogP ≈ 2.64) and steric occupancy compared to the unsubstituted phenyl analog (CAS 1902894-73-8; MW 276.33, C15H20N2O3, ΔMW = +28 Da, ΔclogP ≈ +0.8) or the 2,4-dimethoxyphenyl variant (CAS 1902921-57-6; MW 336.4, C17H24N2O5, ΔMW = +32 Da) [2]. These structural differences are sufficient to alter target binding, selectivity, and physicochemical handling in ways that cannot be compensated by simple concentration adjustment. No published evidence supports functional interchangeability among these analogs; assumptions of bioequivalence are unsupported .

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea Versus Closest Analogs


Molecular Recognition Differentiation: Calculated clogP and TPSA of the 3,4-Dimethylphenyl Analog Compared to Unsubstituted Phenyl and 2,4-Dimethoxyphenyl Variants

Computationally derived clogP for the target compound is approximately 2.64, which is approximately 0.8 log units higher than the unsubstituted phenyl analog 3-(octahydro-1,4-benzodioxin-6-yl)-1-phenylurea (estimated clogP ≈ 1.84) and approximately 1.4 log units lower than the 2,4-dimethoxyphenyl analog (estimated clogP ≈ 4.04) [1]. The target compound's TPSA (71.19 Ų) is identical to the phenethyl analog and similar to the phenyl variant (≈ 67 Ų), but the hydrogen-bond acceptor count increases from 4 (phenyl analog) to 5 (target and dimethoxy analog) [2]. These differences establish that the 3,4-dimethyl substitution pattern produces a compound with lipophilicity intermediate between the minimally hydrophobic phenyl analog and the more polar yet larger dimethoxy variant, potentially offering a distinct balance of passive permeability and aqueous solubility for cell-based screening [3].

Lipophilicity Physicochemical profiling ADME prediction

Structural Topology Differentiation: Octahydrobenzodioxin Core Versus Dihydrobenzodioxin and Simple Phenylurea Scaffolds

The octahydro-1,4-benzodioxin core of the target compound is a fully saturated bicyclic system containing two ether oxygens in a fused cyclohexane-dioxane arrangement (SMILES: NC2CCC3OCCOC3C2 fragment), yielding a three-dimensional, non-planar topology with an sp³ carbon fraction substantially higher than the aromatic 2,3-dihydro-1,4-benzodioxin analogs commonly explored in medicinal chemistry . The saturated core eliminates the planar aromatic benzodioxin ring, increasing fraction sp³ (Fsp³) by approximately 0.35–0.40 units compared to the dihydro-1,4-benzodioxin-6-yl-urea series [1]. Higher Fsp³ correlates with improved clinical success rates in drug discovery, reduced aromatic stacking-related toxicity, and enhanced aqueous solubility at a given clogP [2]. The octahydro core also introduces two stereogenic centers at the ring junction (positions 4a and 8a), generating cis/trans diastereomers—a stereochemical complexity absent in the planar dihydrobenzodioxin series .

Scaffold complexity 3D topology Fraction sp³

Hydrogen-Bonding Pharmacophore Differentiation: Urea NH Donor and Ether Oxygen Acceptor Array of the Octahydro Core

The target compound presents a geometrically constrained hydrogen-bonding array: the central urea NH groups (HBD = 2) flanked by the octahydrobenzodioxin ether oxygens on one side (two dioxane oxygens, HBA contribution = 2 of 5 total) and the 3,4-dimethylphenyl ring on the other . This creates a directional H-bond donor–acceptor–donor motif distinct from the simpler phenylurea scaffold (HBA = 3 for 1-phenylurea due to only one carbonyl oxygen and no ether oxygens) or the 2,4-dimethoxyphenyl analog (HBA = 7, with additional methoxy oxygen HBA sites that may introduce off-target interactions) [1]. In the context of urea-based kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, the precise spacing and orientation of the urea NH donors relative to flanking HBA groups is a critical determinant of target selectivity [2]. The octahydro core's ether oxygens are positioned approximately 4.5–5.5 Å from the urea NH groups, placing them within range for water-mediated or direct interactions with target protein residues, a geometry not replicated in simple phenylureas .

Hydrogen bonding Pharmacophore modeling Target engagement

Sourcing Differentiation: Life Chemicals Screening Library Provenance and QC Specifications for F6482-2407

The target compound is supplied exclusively through Life Chemicals (Cat. No. F6482-2407) as a solid research compound within their HTS screening library, with stated purity ≥95% [1]. Closely related octahydro-1,4-benzodioxin-urea analogs within the Life Chemicals catalogue display a range of purity specifications (typically 90–98%) and availability windows, meaning that procurement of an alternative vendor's analog may entail different batch-to-batch consistency, resupply timelines, and quality documentation (CoA availability) . Life Chemicals provides a documented synthetic provenance and integrated computational chemistry support for their screening compounds, differentiating them from brokers who simply re-distribute without synthesis traceability . For researchers building structure-activity relationship (SAR) datasets around the octahydrobenzodioxin-urea chemotype, consistent sourcing from the original library provider minimizes the risk of introducing uncontrolled variability from alternative synthesis routes or purification methods [2].

Screening library QC specifications Vendor comparison

Recommended Research and Procurement Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea


Hit-to-Lead SAR Expansion Around the Octahydrobenzodioxin-Urea Core Scaffold

The target compound serves as a mid-lipophilicity (clogP ≈ 2.64), intermediate-HBA-count member of the octahydrobenzodioxin-urea SAR matrix [1]. Researchers can systematically vary the N-aryl substituent while holding the saturated bicyclic core constant, using the 3,4-dimethylphenyl analog as a reference point between the minimally substituted phenyl analog (ΔclogP = −0.8) and the more polar dimethoxyphenyl variant (ΔclogP = +1.4) [2]. This enables deconvolution of substituent electronic effects (σm + σp for 3,4-dimethyl) from steric and lipophilicity contributions to target binding, providing a cleaner SAR dataset than would be possible with the phenyl or dimethoxy analogs alone.

Fsp³-Enriched Fragment Library for 3D-Topology-Based Screening

With a fraction sp³ of approximately 0.67 in its octahydro core, this compound is appropriate for inclusion in screening libraries specifically designed to explore three-dimensional chemical space as an alternative to planar aromatic compound collections [3]. The saturated bicyclic ether core provides conformational restraint without aromatic flatness, making the compound suitable for target classes that preferentially recognize non-planar ligands—including protein–protein interaction interfaces, allosteric pockets, and certain GPCR binding sites where sp³-rich scaffolds have demonstrated improved selectivity profiles [4].

Urea Pharmacophore Validation in H-Bond-Dependent Target Engagement Assays

The compound's geometrically defined urea NH donor array flanked by the dioxane ether oxygens makes it a useful tool for probing target classes where the urea pharmacophore is a validated warhead—including soluble epoxide hydrolase (sEH), kinases, and serine proteases [5]. The octahydro core's ether oxygens provide additional HBA capacity without introducing the potentially confounding methoxy groups present in the 2,4-dimethoxyphenyl analog, allowing cleaner interpretation of whether H-bond-mediated target engagement is driven primarily by the urea moiety or by ancillary HBA groups [6]. Procurement of the Life Chemicals-sourced material (Cat. F6482-2407) ensures QC-documented purity for reproducible biochemical assay results.

Benchmarking Control for Computational ADME Prediction Model Validation

The target compound occupies a physicochemical property space (MW 304, clogP 2.64, TPSA 71.19, HBD 2, HBA 5) that lies within the central region of oral drug-like chemical space [7]. Its computed properties can be cross-validated against experimentally determined values (logP, aqueous solubility, permeability) obtained by the procuring laboratory, enabling calibration of in silico ADME prediction models for the broader octahydrobenzodioxin-urea chemical series. The availability of closely matched comparator compounds (phenyl and phenethyl analogs with identical TPSA but different logP) makes this compound particularly valuable as a probe for dissecting the lipophilicity dependence of permeability and metabolic stability predictions.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-(octahydro-1,4-benzodioxin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.